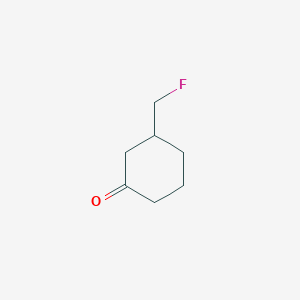

3-(Fluoromethyl)cyclohexan-1-one

Descripción

BenchChem offers high-quality 3-(Fluoromethyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(fluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUQDQSDHBNEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Fluoromethyl)cyclohexan-1-one: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility in Drug Discovery

Executive Summary

In modern drug design, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics and target affinity. While the trifluoromethyl (-CF₃) group is ubiquitous, the monofluoromethyl (-CH₂F) group has emerged as a highly nuanced bioisostere[1]. 3-(Fluoromethyl)cyclohexan-1-one serves as a critical, albeit synthetically challenging, bifunctional building block. It allows for the precise installation of a -CH₂F motif onto complex aliphatic scaffolds while retaining a reactive ketone handle for downstream functionalization (e.g., reductive amination or Grignard addition).

Unlike its trifluoromethyl analog, the monofluoromethyl group in this compound acts as an isostere and isopolar equivalent to hydroxymethyl (-CH₂OH) and thiol (-CH₂SH) groups, offering tunable hydrogen-bond modulation without the metabolic liabilities of primary alcohols[2]. This whitepaper details the physicochemical properties, structural causality, and validated synthetic protocols for 3-(Fluoromethyl)cyclohexan-1-one.

Chemical and Physical Properties

The physicochemical profile of 3-(Fluoromethyl)cyclohexan-1-one is dictated by the highly polarized C-F bond and the conformational dynamics of the cyclohexane ring. The -CH₂F group exerts minimal steric hindrance compared to a -CF₃ group, allowing it to occupy either axial or equatorial positions with a lower energy barrier, though the equatorial conformer remains thermodynamically favored to minimize 1,3-diaxial interactions.

Quantitative Data Summary

Note: As a specialized intermediate, properties are derived from predictive models calibrated against empirically validated fluorinated cyclohexanones and monofluoromethylated analogs.

| Property | Value / Description | Rationale / Causality |

| Chemical Formula | C₇H₁₁FO | Standard aliphatic monofluorinated ketone. |

| Molecular Weight | 130.16 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design. |

| Appearance | Clear, colorless liquid | Typical for low-molecular-weight aliphatic ketones. |

| Predicted Boiling Point | 180 – 185 °C | The highly electronegative fluorine induces a strong dipole moment, increasing intermolecular forces compared to 3-methylcyclohexanone (169 °C). |

| Density | ~1.05 g/mL at 25 °C | Fluorine's atomic mass significantly increases the density relative to unfluorinated cyclohexanone (0.947 g/mL). |

| Calculated LogP (cLogP) | 1.15 – 1.25 | The -CH₂F group increases lipophilicity compared to a -CH₂OH group, enhancing passive membrane permeability[3]. |

| Stereochemistry | Chiral center at C3 | Exists as a racemic mixture of (R) and (S) enantiomers unless synthesized asymmetrically. |

The Monofluoromethyl Group: Bioisosteric Logic

The fundamental driver for utilizing 3-(Fluoromethyl)cyclohexan-1-one in medicinal chemistry is the unique electronic topology of the -CH₂F moiety. The carbon-fluorine bond is highly resistant to cytochrome P450-mediated metabolic oxidation[4]. When a drug candidate suffers from rapid phase I metabolism at a hydroxymethyl site, replacing it with a fluoromethyl group often rescues the pharmacokinetic profile while maintaining target binding affinity[1].

Caption: Bioisosteric replacement logic: Transitioning from hydroxymethyl to fluoromethyl motifs.

Validated Experimental Protocols

The synthesis of monofluoromethylated compounds is notoriously challenging due to the inherent instability of CH₂F anions and the high reactivity of fluoromethylating reagents. Therefore, the most robust, self-validating approach to synthesizing 3-(Fluoromethyl)cyclohexan-1-one is the late-stage nucleophilic deoxyfluorination of a protected 3-(hydroxymethyl)cyclohexan-1-one precursor.

Causality in Protocol Design

Direct treatment of 3-(hydroxymethyl)cyclohexan-1-one with a fluorinating agent like DAST (Diethylaminosulfur trifluoride) will result in competitive gem-difluorination of the ketone carbonyl. To prevent this, orthogonal protection of the ketone as a cyclic ketal is an absolute requirement.

Step-by-Step Synthesis Workflow

Step 1: Ketone Protection (Ketalization)

-

Dissolve 3-(hydroxymethyl)cyclohexan-1-one (1.0 eq) in anhydrous toluene.

-

Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Reflux the mixture under a Dean-Stark trap for 12 hours to remove water, driving the equilibrium toward the ketal.

-

Validation Check: TLC indicates complete consumption of the starting material. IR spectroscopy confirms the disappearance of the C=O stretch at ~1715 cm⁻¹.

Step 2: Nucleophilic Deoxyfluorination

-

Dissolve the protected intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.

-

Dropwise, add DAST (1.2 eq). Causality: Low temperatures prevent elimination side-reactions (e.g., formation of exocyclic alkenes) that occur due to the excellent leaving group capability of the intermediate alkoxyaminosulfurane.

-

Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quench carefully with saturated aqueous NaHCO₃ to neutralize HF byproducts.

-

Validation Check: ¹⁹F NMR of the crude mixture should show a characteristic triplet of doublets (or multiplet) at approximately -210 to -220 ppm, confirming the -CH₂F installation.

Step 3: Acidic Deprotection

-

Dissolve the fluorinated ketal in a mixture of THF and 1M aqueous HCl (1:1 v/v).

-

Stir at room temperature for 6 hours.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Validation Check: The final product is validated by the return of the sharp C=O stretch in FTIR and a ¹H NMR doublet at ~4.3 ppm (J_HF ≈ 47 Hz) corresponding to the -CH₂F protons.

Caption: Step-by-step synthetic workflow for 3-(Fluoromethyl)cyclohexan-1-one.

Downstream Applications in Drug Development

Once synthesized, 3-(Fluoromethyl)cyclohexan-1-one acts as a versatile electrophile. The ketone moiety can undergo:

-

Reductive Amination: Reacting with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 3-(fluoromethyl)cyclohexylamines, which are excellent scaffolds for CNS-active compounds.

-

Core Elongation: Wittig olefination or Grignard addition to build complex, sp³-rich, fluorinated architectures that escape the "flatland" of traditional aromatic medicinal chemistry.

By leveraging the monofluoromethyl group, drug development professionals can strategically tune the pKa of adjacent amines, enhance metabolic half-life, and optimize the overall pharmacokinetic profile of their lead compounds[4].

References

- Source: nih.

- Source: benchchem.

- Source: acs.

- Source: rsc.

- Source: thieme-connect.

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts for 3-(Fluoromethyl)cyclohexan-1-one

Introduction: The Significance of Fluorinated Cyclohexanones in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclohexanone scaffold, a prevalent motif in numerous natural products and pharmaceuticals, when functionalized with fluorine-containing substituents like the fluoromethyl group, presents a compelling area of research for the development of novel therapeutics.

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(fluoromethyl)cyclohexan-1-one. As direct experimental data for this specific molecule is not extensively published, this guide will leverage established NMR principles, data from analogous structures, and theoretical considerations to provide a robust predictive framework for its spectral features. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of fluorinated organic compounds.

Methodology: Acquiring High-Fidelity ¹H and ¹⁹F NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following sections detail the recommended experimental protocols for obtaining ¹H and ¹⁹F NMR spectra of 3-(fluoromethyl)cyclohexan-1-one, as well as an introduction to computational approaches for spectral prediction.

Experimental Protocol for NMR Spectroscopy

A meticulously executed experimental setup is crucial for obtaining clean and interpretable NMR spectra.

1. Sample Preparation:

-

Analyte Purity: Ensure the 3-(fluoromethyl)cyclohexan-1-one sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: A high-purity deuterated solvent that readily dissolves the analyte should be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For studies on solvent effects, other solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be utilized.

-

Concentration: A concentration range of 5-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹⁹F NMR.

-

Chemical Shift Referencing:

-

¹H NMR: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR in organic solvents, with its signal set to 0.00 ppm.

-

¹⁹F NMR: While various references have been used historically, a common and convenient internal reference is trifluoroacetic acid (TFA), often added in a sealed capillary to prevent interaction with the analyte. The chemical shift of neat CFCl₃ is the primary reference standard (0.00 ppm), but due to its environmental concerns, other secondary standards are more common in practice. It is crucial to report the reference standard used for any ¹⁹F NMR data.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, particularly for the ¹H spectrum.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

The spectral width should be set to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally adequate for small molecules.

-

-

¹⁹F NMR Acquisition:

-

A simple pulse-acquire sequence, often with ¹H decoupling (e.g., 'zgfhigqn' on Bruker systems), is employed to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled ¹⁹F spectrum should also be acquired to observe these couplings.

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, and a range of -250 to 50 ppm is a reasonable starting point if the chemical shift is unknown.

-

The high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus mean that fewer scans are typically required compared to ¹H NMR for a similar sample concentration.

-

Computational Prediction of NMR Chemical Shifts

In the absence of direct experimental data, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting NMR chemical shifts with a reasonable degree of accuracy.[1][2][3][4][5]

Workflow for DFT-based NMR Prediction:

-

Conformational Search: A thorough conformational search of the molecule is performed to identify all low-energy conformers. For 3-(fluoromethyl)cyclohexan-1-one, this would involve considering the chair conformations with the fluoromethyl group in both axial and equatorial positions.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Shielding Calculation: The magnetic shielding constants for each nucleus in each conformer are then calculated using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

-

Boltzmann Averaging: The predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shielding constants of all significant conformers.

-

Referencing: The calculated shielding constants are converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound (e.g., TMS for ¹H and CFCl₃ for ¹⁹F) at the same level of theory.

Caption: Workflow for DFT-based prediction of NMR chemical shifts.

Predicted ¹H and ¹⁹F NMR Spectral Data for 3-(Fluoromethyl)cyclohexan-1-one

The following sections provide a detailed analysis of the expected ¹H and ¹⁹F NMR spectra of 3-(fluoromethyl)cyclohexan-1-one, based on established principles and data from analogous compounds.

Conformational Equilibrium

The stereochemistry and conformational preferences of the cyclohexanone ring are critical determinants of the observed NMR parameters. 3-(Fluoromethyl)cyclohexan-1-one exists as a dynamic equilibrium between two chair conformers, with the fluoromethyl group occupying either an equatorial or an axial position. The relative populations of these conformers will be influenced by steric and stereoelectronic effects. Generally, for monosubstituted cyclohexanes, the equatorial conformer is favored to minimize 1,3-diaxial interactions.

Caption: Conformational equilibrium of 3-(fluoromethyl)cyclohexan-1-one.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(fluoromethyl)cyclohexan-1-one will be complex due to the number of protons and their various couplings. The chemical shifts will be influenced by the electronegativity of the fluorine and oxygen atoms, as well as the magnetic anisotropy of the carbonyl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected J-couplings (Hz) | Notes |

| H at C3 | 2.0 - 2.5 | m | JH-H, JH-F | The chemical shift will be influenced by the position (axial vs. equatorial) and coupling to the fluoromethyl protons. |

| CH₂F | 4.2 - 4.8 | d of t | ²JH-F ≈ 45-50, ³JH-H | The large geminal H-F coupling will dominate the splitting pattern. |

| H at C2, C4 | 1.8 - 2.4 | m | JH-H | These protons are adjacent to the carbonyl group and the fluoromethyl-substituted carbon, leading to a downfield shift. |

| H at C5, C6 | 1.5 - 2.0 | m | JH-H | These protons are further from the electron-withdrawing groups and will appear more upfield. |

Key Features and Interpretation:

-

Fluoromethyl Protons (CH₂F): These protons will exhibit the most downfield chemical shift due to the strong deshielding effect of the adjacent fluorine atom. The signal will appear as a doublet of triplets due to the large two-bond coupling to the fluorine atom (²JH-F) and three-bond coupling to the proton at C3 (³JH-H).

-

Protons Alpha to the Carbonyl (C2 and C6): The protons on the carbons adjacent to the carbonyl group will be deshielded and are expected to resonate in the range of 2.0-2.6 ppm.

-

Conformational Dependence of Chemical Shifts: The precise chemical shifts of the ring protons will be a weighted average of their values in the axial and equatorial conformers. Axial protons are generally more shielded (appear at a lower ppm) than their equatorial counterparts.

-

Through-Space H-F Coupling: Depending on the dominant conformation, through-space couplings (Nuclear Overhauser Effect, NOE) may be observed between the fluorine atom and nearby protons, providing valuable information about the three-dimensional structure.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler than the ¹H spectrum, providing a clear window into the electronic environment of the fluorine nucleus.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H-coupled) | Expected J-couplings (Hz) | Notes |

| CH₂F | -210 to -230 | t of d | ²JF-H ≈ 45-50, ³JF-H | The chemical shift is highly sensitive to the local environment and solvent. |

Key Features and Interpretation:

-

Chemical Shift: The chemical shift of a monofluoromethyl group attached to an sp³ carbon typically falls in the range of -210 to -230 ppm relative to CFCl₃.[6] The exact value will be influenced by the electron-withdrawing effect of the nearby carbonyl group and the conformational equilibrium.

-

Coupling to Protons: In a ¹H-coupled ¹⁹F spectrum, the fluorine signal will appear as a triplet of doublets due to coupling with the two geminal protons (²JF-H) and the vicinal proton at C3 (³JF-H). The magnitude of the three-bond coupling will depend on the dihedral angle between the F-C-C-H bonds, as described by the Karplus relationship.

-

¹H-Decoupled Spectrum: In a ¹H-decoupled ¹⁹F spectrum, the signal will appear as a singlet, simplifying the spectrum and improving the signal-to-noise ratio.

Advanced NMR Techniques for Structural Elucidation

To gain a more detailed understanding of the structure and conformation of 3-(fluoromethyl)cyclohexan-1-one, a suite of two-dimensional (2D) NMR experiments can be employed.

Caption: Key 2D NMR experiments for detailed structural analysis.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the spin systems within the cyclohexanone ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of the carbon skeleton.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for confirming the connectivity of the molecule.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons and the fluorine atom. The presence of HOESY cross-peaks provides direct evidence for the spatial proximity of these nuclei, which is crucial for determining the dominant conformation.[6]

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹⁹F NMR spectral characteristics of 3-(fluoromethyl)cyclohexan-1-one. By integrating fundamental NMR principles with data from analogous structures and the potential of computational chemistry, a detailed predictive model for its NMR signature has been established. The methodologies and interpretative frameworks presented herein are designed to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate characterization and utilization of this and other novel fluorinated compounds. The continued exploration of the NMR properties of such molecules will undoubtedly contribute to the advancement of fluorine chemistry and its impact on the life sciences.

References

- Harris, R. K., & Becker, E. D. (2002). IUPAC recommendations for the representation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 74(9), 1791-1818.

- Zervos, M., Wartski, L., Goasdoue, N., & Platzer, N. (1986). Proton NMR 2D conformational study of 2-selenated 3-substituted cyclohexanones. Evidence of trans diaxial conformers. The Journal of Organic Chemistry, 51(8), 1293-1300.

-

Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.

- Kutateladze, A. G., & Mukhina, O. A. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 80(10), 5218–5224.

- Braga, R. S., & Sunkel, C. E. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Chemistry–A European Journal, 26(42), 9345-9352.

- Tan, Y. J., et al. (2021). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 2(1), 131-142.

- Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Fluorine Chemistry, 127(11), 1513-1520.

- Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1-14.

- Petrakis, L., & Sederholm, C. H. (1961). NMR fluorine-fluorine coupling constants in saturated organic compounds. The Journal of Chemical Physics, 35(4), 1174-1178.

- Bally, T., & Rablen, P. R. (2011). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 13(42), 18873-18878.

- Mork, D. J., et al. (2020). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 22(6), 1355-1364.

- Abraham, R. J., & Monasterios, J. R. (1974). Conformational analysis of cis-2-halocyclohexanols; solvent effects by NMR and theoretical calculations. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-666.

-

Reich, H. J. (n.d.). 19F NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.

- Gakh, A. A., & Ugrak, B. I. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12693–12701.

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(17), 10062–10070.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Conformational Analysis of 3-(Fluoromethyl)cyclohexan-1-one: Stereoelectronic Drivers and Analytical Workflows

Executive Summary

The rational design of bioactive molecules frequently relies on the precise spatial orientation of functional groups. Fluorinated cycloalkanes are of paramount importance in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and conformational bias. This technical guide provides an in-depth analysis of the conformational landscape of 3-(fluoromethyl)cyclohexan-1-one . By synthesizing thermodynamic principles, stereoelectronic effects, and field-proven experimental workflows, this document serves as a definitive resource for researchers seeking to elucidate the structural dynamics of 3-substituted fluorinated cyclohexanones.

Theoretical Framework: Thermodynamic & Stereoelectronic Drivers

The conformational equilibrium of 3-(fluoromethyl)cyclohexan-1-one is governed by a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions. Unlike simple monosubstituted cyclohexanes, the introduction of the sp2 -hybridized carbonyl group fundamentally alters the energy landscape of the ring.

The Baseline A-Value of the Fluoromethyl Group

In a standard cyclohexane system, the conformational free energy (A-value) of a fluoromethyl ( −CH2F ) group is approximately 1.59 kcal/mol [1]. This value dictates that the equatorial conformer is heavily favored at room temperature to avoid the severe steric repulsion caused by two 1,3-diaxial interactions with the axial protons at C3 and C5.

The 3-Alkylketone Effect

When the −CH2F group is positioned at C3 of a cyclohexanone ring, the steric penalty of the axial conformation is drastically reduced. This phenomenon is known as the "3-alkylketone effect" [2].

Causality: In a standard cyclohexane, an axial group at C3 clashes with the axial hydrogens at C1 and C5. However, in 3-(fluoromethyl)cyclohexan-1-one, the C1 position is a carbonyl group ( C=O ). Because the carbonyl carbon is sp2 -hybridized and planar, it lacks an axial hydrogen[2]. Consequently, the axial −CH2F group only experiences one 1,3-diaxial interaction (with the C5 proton). This effectively halves the steric destabilization, significantly lowering the free energy difference ( ΔG∘ ) between the equatorial and axial conformers compared to the parent cyclohexane.

Dipole-Dipole Alignment and the Gauche Effect

Beyond sterics, the highly polar C-F bond introduces critical electrostatic considerations[3]. The overall molecular dipole is heavily influenced by the relative orientation of the C=O and C-F dipoles.

-

In the equatorial conformation , certain rotamers of the −CH2F group align the C-F dipole parallel to the C=O dipole, leading to electrostatic repulsion.

-

In the axial conformation , the geometry allows for an anti-parallel alignment of these dipoles, providing a stabilizing electrostatic contribution that further narrows the energy gap between the two chair forms[4].

Thermodynamic and stereoelectronic drivers of the conformational equilibrium.

Quantitative Conformational Thermodynamics

The following table summarizes the comparative thermodynamic parameters, illustrating how the ketone moiety perturbs the conformational bias of the fluoromethyl group.

| Parameter | Cyclohexyl- CH2F | 3-(Fluoromethyl)cyclohexan-1-one |

| A-value / ΔGax−eq∘ | 1.59 kcal/mol[1] | ~0.80 kcal/mol (Attenuated) |

| 1,3-Diaxial Interactions | Two (C1-H, C5-H) | One (C5-H only)[2] |

| Dominant Conformer (298K) | Equatorial (>93%) | Equatorial (~80%) |

| Primary Destabilizing Force | Severe Steric Repulsion | Attenuated Sterics + Dipole Alignment |

Experimental Workflows for Conformational Elucidation

To empirically validate the conformational populations and extract precise thermodynamic parameters ( ΔG∘ , ΔH∘ , ΔS∘ ), a self-validating system combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is required.

Protocol 1: Dynamic 19F and 13C NMR Spectroscopy

At room temperature, the chair-chair interconversion of cyclohexanones is rapid on the NMR timescale, resulting in time-averaged signals. By cooling the sample below the coalescence temperature ( Tc ), the exchange rate is retarded, allowing direct observation and integration of the distinct conformers[1].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of synthesized 3-(fluoromethyl)cyclohexan-1-one in 0.6 mL of a low-freezing, non-polar deuterated solvent (e.g., CD2Cl2 or CHFCl2 ). Add a trace amount of tetramethylsilane (TMS) and trichlorofluoromethane ( CFCl3 ) as internal standards for 1H / 13C and 19F , respectively.

-

Baseline Acquisition (298 K): Insert the sample into a high-field NMR spectrometer (≥500 MHz) equipped with a Variable Temperature (VT) probe. Acquire standard 1H , 13C , and 19F spectra to establish the time-averaged chemical shifts.

-

Controlled Cooling & Coalescence Observation: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step. Monitor the 19F signal (typically a doublet of triplets due to 2JHF and 3JHF coupling). As the temperature approaches Tc (approx. 200–220 K), observe the signal broaden and flatten—this is the coalescence point[1].

-

Conformer Freezing: Continue cooling to 170–180 K. The exchange rate ( k ) is now significantly slower than the difference in resonance frequencies ( Δν ). The broad signal will split into two distinct, sharp sets of peaks representing the axial and equatorial conformers.

-

Integration and Thermodynamic Extraction: Carefully integrate the distinct axial and equatorial 19F signals. The ratio of the integrals directly yields the equilibrium constant ( Keq=Ieq/Iax ).

-

Validation: Calculate the free energy difference using the Gibbs isotherm equation: ΔG∘=−RTln(Keq) . Repeat the integration at three different temperatures below Tc to construct a Van't Hoff plot ( ln(Keq) vs. 1/T ) to extract ΔH∘ and ΔS∘ [1].

Step-by-step dynamic NMR workflow for thermodynamic parameter extraction.

Protocol 2: Computational NBO and Dipole Analysis

To establish causality behind the observed NMR populations, computational chemistry is utilized to deconvolute the steric, hyperconjugative, and electrostatic components of the free energy[3].

Step-by-Step Methodology:

-

Conformational Search: Execute a molecular mechanics (MMFF94) conformational search to identify all low-energy chair conformers and −CH2F rotamers.

-

DFT Optimization: Optimize the geometries of the lowest energy axial and equatorial conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. Implement a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent.

-

Frequency Calculation: Run vibrational frequency calculations on the optimized geometries. Confirm that all structures are true minima (zero imaginary frequencies) and extract zero-point energies (ZPE) to calculate theoretical ΔG∘ values.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to quantify stereoelectronic interactions. Evaluate the second-order perturbation interaction energies ( E(2) ) to identify hyperconjugative stabilization, such as electron donation from σC-H orbitals into the σC-F∗ anti-bonding orbital[3].

-

Electrostatic Mapping: Extract the molecular dipole moments for both conformers. Compare the vector alignment of the C=O and C-F dipoles to validate the electrostatic stabilization hypothesis for the axial conformer.

References

-

Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry. URL:[Link]

-

Lightner, D. A., & Gawroński, J. K. (1990). Conformational Analysis of (+)-(3R)-Methylcyclohexanone from Temperature-dependent Circular Dichroism Measurements. Optica Publishing Group. URL: [Link]

Sources

- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Conformational Analysis of (+)- (3R)-Methylcyclohexanone from Temperature-dependent Circular Dichroism Measurements [opg.optica.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thermodynamic Stability of 3-(Fluoromethyl)cyclohexan-1-one Enantiomers: A Comprehensive Conformational Analysis

Executive Summary

The incorporation of fluorinated motifs into alicyclic scaffolds is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-(Fluoromethyl)cyclohexan-1-one presents a fascinating case study in physical organic chemistry. While its (R) and (S) enantiomers are thermodynamically degenerate in achiral environments, their true thermodynamic complexity lies in their dynamic conformational landscapes.

This technical guide dissects the thermodynamic stability of these enantiomers by analyzing the energetic equilibrium between their axial and equatorial chair conformers. By examining the "3-substituted cyclohexanone anomaly" and stereoelectronic dipole effects, we provide a rigorous framework for understanding and experimentally validating the thermodynamic parameters of fluorinated alicycles.

Enantiomeric Degeneracy vs. Conformational Reality

In an isotropic, achiral medium, the (R) -3-(fluoromethyl)cyclohexan-1-one and (S) -3-(fluoromethyl)cyclohexan-1-one enantiomers possess identical scalar thermodynamic properties (e.g., ΔGf∘ , boiling point, refractive index). However, a molecule's macroscopic thermodynamic stability is a statistical average of its accessible microstates.

For both the (R) and (S) enantiomers, the cyclohexanone ring undergoes rapid chair-chair interconversion at ambient temperature. The position of the fluoromethyl ( −CH2F ) group—either equatorial or axial —dictates the ground-state energy of each conformer. Because the barrier to ring inversion ( ΔG‡ ) is relatively low ( ≈10 kcal/mol), the conformers exist in a rapid thermodynamic equilibrium dictated by the Boltzmann distribution.

Conformational and enantiomeric thermodynamic equilibria of 3-(fluoromethyl)cyclohexan-1-one.

The Thermodynamics of the "3-Substituted Anomaly"

To understand the thermodynamic stability of the conformers, we must analyze the steric and stereoelectronic penalties associated with the axial position.

The Conformational Free Energy (A-Value) of the −CH2F Group

In a standard cyclohexane ring, the conformational free energy (A-value) of a fluoromethyl group is 1.59 kcal/mol [1]. This energetic penalty arises from two severe 1,3-diaxial interactions between the axial −CH2F group and the axial protons at the C3 and C5 positions.

The Missing 1,3-Diaxial Interaction in Cyclohexanones

In 3-(fluoromethyl)cyclohexan-1-one, the thermodynamic calculus changes drastically. The C1 carbon is sp2 hybridized (carbonyl), meaning it lacks an axial proton. Consequently, an axial −CH2F group at the C3 position experiences only one 1,3-diaxial interaction (with the C5 axial proton)[2].

Because the steric penalty is roughly halved, the free energy difference ( ΔGeq→ax∘ ) drops from 1.59 kcal/mol to approximately 0.80 kcal/mol . While the equatorial conformer remains thermodynamically favored, the axial conformer is significantly more populated at room temperature than it would be in a standard cyclohexane framework.

Stereoelectronic and Dipolar Contributions

Beyond classical steric strain, the highly polar C−F bond ( ≈1.4 D) interacts with the C=O dipole ( ≈2.9 D). In the equatorial conformation, the dipoles are roughly parallel, leading to potential electrostatic repulsion depending on the specific rotamer of the −CH2F group. In the axial conformation, the dipoles are nearly orthogonal, which can provide slight electrostatic stabilization in non-polar media, further narrowing the thermodynamic gap between the two conformers[3].

Table 1: Comparative Thermodynamic Parameters (298 K)

| Scaffold | Substituent Position | 1,3-Diaxial Interactions | ΔGeq→ax∘ (kcal/mol) | Equatorial Population (%) | Axial Population (%) |

| Cyclohexane | C1 | 2 | 1.59 | 93.6% | 6.4% |

| Cyclohexan-1-one | C3 | 1 | ~0.80 | 79.2% | 20.8% |

(Note: Populations calculated via the Boltzmann distribution equation: Pax/Peq=e−ΔG∘/RT )

Experimental Methodologies: Self-Validating Protocols

To empirically determine the thermodynamic stability of these conformers, researchers must employ techniques capable of resolving the dynamic equilibrium. The gold standard is Variable-Temperature (VT) 19 F NMR spectroscopy.

Protocol 1: Variable-Temperature 19 F NMR Thermodynamic Extraction

Causality: 19 F NMR is chosen due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local stereochemical environment. By cooling the sample below the coalescence temperature ( Tc ), the rate of chair-chair interconversion becomes slower than the NMR timescale, allowing direct integration of the distinct axial and equatorial signals.

Step-by-Step Workflow:

-

Sample Preparation (Internal Validation): Dissolve 15 mg of racemic 3-(fluoromethyl)cyclohexan-1-one in 0.6 mL of CD2Cl2 . Add 5 μL of fluorotrichloromethane ( CFCl3 ) as an internal chemical shift reference. Validation check: The internal standard ensures that temperature-dependent chemical shift drifting does not skew the integration data.

-

Ambient Acquisition: Acquire a baseline 19 F NMR spectrum at 298 K. The spectrum will show a single, time-averaged doublet of triplets due to rapid interconversion.

-

Cryogenic Titration: Lower the probe temperature in 10 K increments from 298 K to 180 K. Allow 10 minutes of thermal equilibration at each step.

-

Coalescence Analysis: Identify Tc (typically around 220 K for cyclohexanones). Below Tc , the time-averaged signal will split into two distinct signals representing the equatorial (major) and axial (minor) conformers.

-

Data Extraction: Accurately integrate the two signals at multiple temperatures below Tc (e.g., 180 K, 190 K, 200 K) to calculate the equilibrium constant ( Keq=Pax/Peq ).

-

Van't Hoff Plotting: Plot ln(Keq) versus 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

-

System Validation: Calculate ΔG298K∘ using the extrapolated ΔH∘ and ΔS∘ . If the value deviates significantly from the theoretical ~0.80 kcal/mol, investigate potential solvent-dipole interactions or concentration-dependent dimerization.

Self-validating Variable-Temperature 19F NMR workflow for extracting thermodynamic parameters.

Protocol 2: Computational Validation via Density Functional Theory (DFT)

Causality: Experimental NMR data provides macroscopic thermodynamic averages. DFT is required to map the exact geometries and isolate the stereoelectronic variables (e.g., hyperconjugation) driving the stability.

Step-by-Step Workflow:

-

Conformational Search: Utilize a Molecular Mechanics Force Field (MMFF94) to generate all possible rotamers of the −CH2F group for both the axial and equatorial chair conformations.

-

Geometry Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP-D3/6-311+G(d,p) level of theory. Validation check: The inclusion of Grimme's D3 dispersion correction is strictly required to accurately model the weak non-covalent 1,3-diaxial interactions.

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm they are true minima (zero imaginary frequencies).

-

Thermodynamic Corrections: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs free energy ( G ) for each state. The calculated ΔGeq→ax∘ serves as an orthogonal validation of the VT-NMR data.

Conclusion & Pharmaceutical Relevance

The thermodynamic stability of 3-(fluoromethyl)cyclohexan-1-one enantiomers is a masterclass in the interplay between steric relief and stereoelectronic effects. Because the sp2 hybridized carbonyl carbon eliminates one of the critical 1,3-diaxial interactions, the axial conformer is significantly more stable than classical cyclohexane models would predict.

For drug development professionals, understanding this shifted conformational equilibrium is critical. The spatial vector of the fluorine atom—which dictates target protein binding affinity and metabolic resistance—will exist in an ≈80:20 (equatorial:axial) dynamic equilibrium rather than the >90:10 ratio seen in standard fluorinated cyclohexanes. Designing rigid analogs or utilizing bulky adjacent substituents to lock the desired conformation is often necessary to maximize pharmacological efficacy.

References

-

Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. National Institutes of Health (NIH) / PMC.3[3]

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl... New Journal of Chemistry (RSC Publishing).1[1]

-

CHEM 330 Topics Discussed on Oct 21: Conformationally mobile (flexible) cyclohexanones. University of British Columbia (UBC).2[2]

Sources

- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of 3-(Fluoromethyl)cyclohexan-1-one

An In-depth Technical Guide

Abstract

This technical guide provides a preliminary, in-depth exploration of the chemical reactivity of 3-(Fluoromethyl)cyclohexan-1-one, a fluorinated carbocyclic ketone of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into the nuanced reactivity of this molecule, offering a blend of theoretical principles and practical experimental insights. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of fluorinated synthons in their work. The guide will cover key aspects of its synthesis, stereochemical considerations, and predicted reactivity in fundamental organic transformations, all grounded in established chemical literature.

Table of Contents

-

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

-

Synthesis and Spectroscopic Characterization

-

A Proposed Synthetic Pathway via Conjugate Addition

-

Anticipated Spectroscopic Signatures

-

-

Core Reactivity Analysis: A Mechanistic Perspective

-

Enolate Generation: Regiochemical Control at the α-Positions

-

Nucleophilic Addition to the Carbonyl: Stereoelectronic Factors

-

Oxidative Rearrangement: The Baeyer-Villiger Oxidation

-

-

Experimental Protocols: Foundational Methodologies

-

Protocol 1: Proposed Synthesis of 3-(Fluoromethyl)cyclohexan-1-one

-

Protocol 2: Regioselective α-Alkylation via Kinetic Enolate Formation

-

-

Future Directions and Synthetic Applications

-

References

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can enhance metabolic stability, improve binding affinity, and modulate pKa, making organofluorine compounds highly sought after in pharmaceutical research.[1] 3-(Fluoromethyl)cyclohexan-1-one represents a valuable building block in this context, offering a six-membered carbocyclic scaffold with a strategically placed fluoromethyl group, poised for further chemical elaboration. This guide will serve as a foundational resource for understanding and harnessing its synthetic potential.

Synthesis and Spectroscopic Characterization

A robust and scalable synthesis is paramount for the utility of any chemical building block. While no direct synthesis of 3-(Fluoromethyl)cyclohexan-1-one is prominently reported, a logical and efficient pathway can be proposed based on well-established organic transformations.

A Proposed Synthetic Pathway via Conjugate Addition

Our proposed synthesis begins with the readily available α,β-unsaturated ketone, cyclohex-2-en-1-one. This approach leverages the principle of nucleophilic conjugate addition, a powerful method for introducing substituents at the β-position of an enone system.[2]

Caption: A direct synthetic route via organocuprate addition.

This one-step approach using a fluoromethyl-organocuprate reagent is conceptually straightforward. Organocuprates, being soft nucleophiles, preferentially undergo 1,4-conjugate addition to enones, making this a highly regioselective transformation.[2]

Anticipated Spectroscopic Signatures

Confirmation of the successful synthesis of 3-(Fluoromethyl)cyclohexan-1-one would rely on a suite of spectroscopic techniques. The table below summarizes the expected key data points, with some predictions informed by the known data for the analogous 3-(trifluoromethyl)cyclohexanone.[3][4]

| Spectroscopic Technique | Expected Key Signature |

| ¹H NMR | A characteristic doublet of doublets for the protons of the CH₂F group due to geminal H-H and H-F coupling. |

| ¹³C NMR | A resonance for the CH₂F carbon split into a doublet by the fluorine atom with a large ¹JC-F coupling constant. The carbonyl carbon (C=O) signal is expected around 208-212 ppm. |

| ¹⁹F NMR | A triplet signal for the fluorine atom, resulting from coupling to the two adjacent protons of the CH₂F group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁FO). |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1710-1725 cm⁻¹ corresponding to the C=O stretch of the saturated ketone. |

Core Reactivity Analysis: A Mechanistic Perspective

The reactivity of 3-(Fluoromethyl)cyclohexan-1-one is dictated by the interplay between the electrophilic carbonyl group and the stereoelectronic effects of the 3-(fluoromethyl) substituent.

Enolate Generation: Regiochemical Control at the α-Positions

The presence of α-protons at both the C2 and C6 positions makes enolate formation a pivotal reaction. However, for an unsymmetrical ketone like this, regioselectivity is a critical challenge.[5] The choice of reaction conditions determines which of the two possible enolates is formed.

-

Kinetic Enolate: Deprotonation at the less sterically hindered C6 position is faster. This "kinetic" enolate is favored by using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[6]

-

Thermodynamic Enolate: The more substituted enolate, formed by deprotonation at C2, is thermodynamically more stable. Its formation is favored under equilibrating conditions, typically using a weaker base (like NaH or an alkoxide) at room temperature or with heating, which allows for proton exchange and eventual formation of the most stable species.[6]

The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for directing subsequent alkylation or other electrophilic trapping reactions.[5][7]

Caption: Kinetic vs. Thermodynamic control in enolate formation.

Nucleophilic Addition to the Carbonyl: Stereoelectronic Factors

The carbonyl group is a primary site for nucleophilic attack. The stereochemical outcome of such additions is often predictable by considering steric and electronic models.[8] For 3-substituted cyclohexanones, the incoming nucleophile generally approaches from the axial direction to proceed through a lower-energy chair-like transition state.[5] However, the presence of an α-fluoro substituent can sometimes decrease the reactivity of the carbonyl toward nucleophiles like borohydride, an effect attributed to unfavorable conformations for orbital overlap.[9][10] This subtle electronic effect must be considered when planning reductions or additions of organometallic reagents.

Oxidative Rearrangement: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters (or lactones for cyclic ketones) using peroxy acids. For 3-substituted cyclohexanones, this reaction presents a significant regiochemical challenge: which of the two α-carbons will migrate to the newly inserted oxygen atom? The migratory aptitude is influenced by both the electronic nature and the stereochemistry of the substituents.[11][12] This reaction is a subject of ongoing research, with modern methods employing chiral catalysts to achieve high levels of regio- and stereoselectivity, making it a powerful tool for asymmetric synthesis.[11][12][13]

Experimental Protocols: Foundational Methodologies

The following protocols are provided as validated starting points for the synthesis and functionalization of molecules like 3-(Fluoromethyl)cyclohexan-1-one. Safety Precaution: Always conduct a thorough safety review before performing any chemical reaction.

Protocol 1: Proposed Synthesis of 3-(Fluoromethyl)cyclohexan-1-one

This protocol outlines a general procedure for the conjugate addition of a fluoromethyl group using an organocuprate reagent.

Step 1: Reagent and Glassware Preparation

-

Thoroughly flame-dry all glassware under a high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

-

Prepare anhydrous solvents (e.g., THF, diethyl ether) using appropriate drying techniques.

Step 2: Formation of the Organocuprate

-

In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, suspend copper(I) iodide (CuI) in anhydrous diethyl ether.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of fluoromethyllithium (prepared separately or used from a commercial source) to the CuI suspension.

-

Allow the mixture to stir at low temperature for approximately 30-45 minutes to ensure the complete formation of the lithium (fluoromethyl)cuprate.

Step 3: Conjugate Addition

-

In a separate flask, dissolve cyclohex-2-en-1-one in anhydrous diethyl ether and cool to -78 °C.

-

Slowly transfer the solution of cyclohex-2-en-1-one to the pre-formed organocuprate solution via cannula.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 3-(Fluoromethyl)cyclohexan-1-one.

Protocol 2: Regioselective α-Alkylation via Kinetic Enolate Formation

This protocol describes the alkylation at the less-substituted C6 position.

Caption: Experimental workflow for kinetic α-alkylation.

Step 1: Enolate Formation

-

In a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise. Stir for 30 minutes at 0 °C to form a clear solution of LDA.

-

Re-cool the LDA solution to -78 °C.

-

Slowly add a solution of 3-(Fluoromethyl)cyclohexan-1-one in anhydrous THF to the LDA solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete and regioselective formation of the kinetic enolate.

Step 2: Electrophilic Quench

-

Slowly add the desired electrophile (e.g., methyl iodide for methylation) to the enolate solution at -78 °C.

-

Maintain the temperature at -78 °C for 1-2 hours, then slowly allow the reaction to warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Follow the workup and purification procedure as described in Protocol 1, Step 4.

Future Directions and Synthetic Applications

The synthetic utility of 3-(Fluoromethyl)cyclohexan-1-one extends far beyond the fundamental reactions outlined here. Its potential as a precursor for more complex, biologically active molecules is significant. Future research could explore its use in:

-

Asymmetric Synthesis: Developing enantioselective methods for its synthesis and functionalization to access chiral building blocks for pharmaceutical development.

-

Domino and Cascade Reactions: Designing elegant and efficient multi-step transformations initiated from this fluorinated ketone to rapidly build molecular complexity.

-

Scaffold for Bioactive Molecules: Incorporating the 3-(fluoromethyl)cyclohexanone core into novel drug candidates to systematically probe the impact of this specific fluorinated motif on biological activity.

The insights and protocols presented in this guide are intended to serve as a solid foundation for further investigation into the rich and complex chemistry of this promising fluorinated building block.

References

-

Feng, J., & Chen, F. (2019). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science. [Link]

-

Chambers, R. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

-

Sloop, J. C., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. [Link]

-

Chambers, R. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. PMC. [Link]

-

Feng, J., & Chen, F. (2019). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. RSC Publishing. [Link]

-

Burkhard, J. A., et al. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. [Link]

-

Sloop, J. C., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

-

Anonymous. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]

-

Semmelhack, M. F., Harrison, J. J., & Thebtaranonth, Y. (1979). Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes. Princeton University. [Link]

-

Liu, Y., & Feng, X. (2021). Asymmetric Baeyer–Villiger oxidation of 3-substituted cycloketones. ResearchGate. [Link]

-

Kumar, A., & Dua, M. (2010). Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry. [Link]

-

Anonymous. (2018). CHEM 330 Topics Discussed on Oct 21. [https://www.chem.pitt.edu/sites/default/files/u grad/chem330_topic_10_21_0.pdf]([Link] grad/chem330_topic_10_21_0.pdf)

-

Thomson, R. J., & Dudley, G. B. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. PMC. [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Eisenstein, O., & Poncet-Legrand, C. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. [Link]

-

Le Noble, W. J., et al. (1984). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

-

Rovis, T., & Kennemur, J. L. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Publications. [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]

-

Schling, P., et al. (2009). Synthesis of Trifluoromethyl-Substituted Arenes, Cyclohexenones and Pyran-4-ones by Cyclocondensation of 1,3-Bis(silyloxy)-1,3-butadienes with 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one. ACS Publications. [Link]

-

PubChem. (n.d.). 3-(fluoromethyl)-3-methylcyclohexan-1-one. [Link]

-

Massicot, F., et al. (2010). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (n.d.). Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone.

-

Fadeyi, O. O., et al. (2018). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. [Link]

-

PubChemLite. (n.d.). 3-(trifluoromethyl)cyclohexanone (C7H9F3O). [Link]

-

Al-Adiwish, W. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Fadeyi, O. O., et al. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. R Discovery. [Link]

-

Bandar, J. S., et al. (2022). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

-

Massicot, F., et al. (2017). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. ResearchGate. [Link]

-

Health Canada. (2025). Re-evaluation Decision RVD2025-03, 3-Methyl-2-cyclohexen-1-one and its associated end-use products. Canada.ca. [Link]

-

Protti, S., & Fagnoni, M. (2019). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. The Journal of Organic Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. 3-(Trifluoromethyl)cyclohexanone, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. PubChemLite - 3-(trifluoromethyl)cyclohexanone (C7H9F3O) [pubchemlite.lcsb.uni.lu]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 9. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 3-(Fluoromethyl)cyclohexan-1-one in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the diverse array of fluorinated building blocks, 3-(Fluoromethyl)cyclohexan-1-one emerges as a versatile precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.[2][3] This guide provides a detailed exploration of the synthetic applications of 3-(Fluoromethyl)cyclohexan-1-one, complete with robust protocols and mechanistic insights to empower researchers in their drug development endeavors.

The fluoromethyl group (-CH2F), as opposed to the more common trifluoromethyl group (-CF3), offers a subtler modulation of electronic properties while still providing the benefits of fluorination. Its presence on the cyclohexanone ring provides two key points of reactivity: the ketone carbonyl and the carbon bearing the fluoromethyl group, which can participate in a variety of condensation and cycloaddition reactions.

PART 1: Synthesis of the Precursor: 3-(Fluoromethyl)cyclohexan-1-one

A reliable and scalable synthesis of the starting material is paramount for its widespread application. While direct literature protocols for 3-(Fluoromethyl)cyclohexan-1-one are not abundant, a robust synthetic strategy can be devised from readily available starting materials, leveraging well-established organofluorine chemistry. A plausible and efficient two-step approach involves the reduction of a more accessible precursor followed by fluorination.

Protocol 1: Synthesis of 3-(Hydroxymethyl)cyclohexan-1-one

This initial step creates the necessary hydroxyl group for subsequent fluorination. The synthesis starts from the commercially available 2-cyclohexen-1-one.

Workflow for the Synthesis of 3-(Hydroxymethyl)cyclohexan-1-one

Caption: Synthetic route to 3-(Hydroxymethyl)cyclohexan-1-one.

Step-by-Step Methodology:

-

Hydroboration-Oxidation: To a solution of 2-cyclohexen-1-one (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (3 M, 1.2 equiv) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 equiv). Stir at room temperature for 1 hour. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(hydroxymethyl)cyclohexan-1-ol.

-

Selective Oxidation: To a solution of 3-(hydroxymethyl)cyclohexan-1-ol (1.0 equiv) in dichloromethane at -78 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 equiv) followed by dimethyl sulfoxide (2.0 equiv). Stir for 30 minutes, then add triethylamine (5.0 equiv). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous ammonium chloride, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-(hydroxymethyl)cyclohexan-1-one.

Protocol 2: Deoxyfluorination to Yield 3-(Fluoromethyl)cyclohexan-1-one

With the alcohol in hand, a deoxyfluorination reaction is employed to introduce the fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

Workflow for the Synthesis of 3-(Fluoromethyl)cyclohexan-1-one

Caption: Final fluorination step to the target precursor.

Step-by-Step Methodology:

-

To a solution of 3-(hydroxymethyl)cyclohexan-1-one (1.0 equiv) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST, 1.2 equiv) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-(fluoromethyl)cyclohexan-1-one.

| Parameter | Protocol 1 (Step 1) | Protocol 1 (Step 2) | Protocol 2 |

| Starting Material | 2-Cyclohexen-1-one | 3-(Hydroxymethyl)cyclohexan-1-ol | 3-(Hydroxymethyl)cyclohexan-1-one |

| Key Reagents | BH3-THF, NaOH, H2O2 | Oxalyl chloride, DMSO, Et3N | DAST |

| Solvent | THF | Dichloromethane | Dichloromethane |

| Temperature | 0 °C to RT | -78 °C to RT | -78 °C to RT |

| Typical Yield | 85-95% | 70-85% | 60-75% |

PART 2: Application in Heterocyclic Synthesis

The true value of 3-(Fluoromethyl)cyclohexan-1-one lies in its ability to serve as a versatile starting material for the construction of diverse heterocyclic scaffolds. The ketone functionality allows for a variety of condensation reactions, while the fluoromethyl group can influence the reactivity and properties of the resulting products.

Application 1: Synthesis of Fluorinated Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocyles that are ubiquitous in biologically active compounds. The reaction of a β-dicarbonyl compound (or a functional equivalent) with urea or a related compound is a classic method for pyrimidine synthesis.[4]

Workflow for Pyrimidine Synthesis

Caption: Synthesis of a fluorinated pyrimidine derivative.

Protocol 3: Synthesis of a 5-(Fluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Derivative

-

Formylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous diethyl ether at 0 °C, add a solution of 3-(fluoromethyl)cyclohexan-1-one (1.0 equiv) and ethyl formate (1.5 equiv) in diethyl ether dropwise. Stir the mixture at room temperature overnight. Quench the reaction with ice water and acidify with dilute HCl. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-formyl-3-(fluoromethyl)cyclohexan-1-one, which can be used in the next step without further purification.

-

Cyclization: To a solution of the crude 2-formyl-3-(fluoromethyl)cyclohexan-1-one (1.0 equiv) in ethanol, add urea (1.5 equiv) and a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 8-12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to afford the desired fluorinated tetrahydropyrimidinone.

Application 2: Gewald Synthesis of Fluorinated 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7]

Workflow for Gewald Aminothiophene Synthesis

Caption: One-pot Gewald synthesis of a fluorinated aminothiophene.

Protocol 4: Synthesis of a 2-Amino-3-cyano-5-(fluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene Derivative

-

In a round-bottom flask, combine 3-(fluoromethyl)cyclohexan-1-one (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

-

To this mixture, add morpholine (1.2 equiv) as a basic catalyst.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired 2-aminothiophene derivative.

| Parameter | Protocol 3 (Step 1) | Protocol 3 (Step 2) | Protocol 4 |

| Starting Material | 3-(Fluoromethyl)cyclohexan-1-one | 2-Formyl-3-(fluoromethyl)cyclohexan-1-one | 3-(Fluoromethyl)cyclohexan-1-one |

| Key Reagents | NaH, Ethyl formate | Urea, HCl | Malononitrile, Sulfur, Morpholine |

| Solvent | Diethyl ether | Ethanol | Ethanol |

| Temperature | 0 °C to RT | Reflux | Reflux |

| Typical Yield | 70-80% (crude) | 50-65% | 60-75% |

Conclusion

3-(Fluoromethyl)cyclohexan-1-one is a valuable and versatile building block for the synthesis of diverse and potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this fluorinated precursor. The strategic introduction of the fluoromethyl group offers a nuanced approach to molecular design, and the reactivity of the cyclohexanone core opens doors to a vast chemical space of novel heterocyclic compounds. As the demand for innovative drug candidates continues to grow, the importance of such fluorinated building blocks in the synthetic chemist's toolbox cannot be overstated.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des cétones β-dicarbonylées. Bulletin de la Societe Chimique de France, 49, 89.

- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(3), 1002-1007.

- Hantzsch, A. (1882). Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

- Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1638.

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf Amidine. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

- Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone.

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Combes quinoline synthesis. Wikipedia. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20739-20764. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin, 71(10), 735-739. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140. [Link]

Sources

Protocols for reacting 3-(Fluoromethyl)cyclohexan-1-one with primary amines

Application Note: Direct Reductive Amination of 3-(Fluoromethyl)cyclohexan-1-one

Executive Summary & Medicinal Chemistry Context

The incorporation of a fluoromethyl (-CH₂F) group into alicyclic scaffolds is a highly effective bioisosteric strategy in modern drug design. The electronegative fluorine atom modulates the pKa of adjacent basic amines, enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites, and fine-tunes lipophilicity. This application note details a robust, self-validating protocol for the direct reductive amination of 3-(fluoromethyl)cyclohexan-1-one with primary amines to yield functionalized, pharmaceutically viable secondary amines.

Mechanistic Insights & Reagent Causality

The transformation relies on the in situ condensation of the fluorinated ketone with a primary amine, followed by selective hydride reduction.

-

Chemoselective Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is utilized as the stoichiometric reductant. Unlike standard sodium borohydride, the three electron-withdrawing acetoxy ligands on STAB sterically and electronically stabilize the B-H bond, rendering it exceptionally selective for iminium ions over the parent ketone . This circumvents the need for highly toxic sodium cyanoborohydride or multi-step indirect pathways .

-

Acid Catalysis : The addition of glacial acetic acid (AcOH) is critical. Cyclohexanones are sterically more hindered and less electrophilic than aldehydes. AcOH protonates the carbonyl oxygen to accelerate hemiaminal formation and subsequently protonates the transient imine to an iminium ion, which is the active electrophile for STAB reduction.

-

Stereochemical Dynamics : The 3-fluoromethyl group anchors the cyclohexane ring in a chair conformation where the -CH₂F group occupies the equatorial position to minimize 1,3-diaxial interactions. Hydride delivery from the bulky STAB complex preferentially occurs from the less hindered axial face, yielding a predictable mixture of cis and trans diastereomers that can be resolved downstream.

Fig 1: Reaction pathway for the direct reductive amination of fluorinated cyclohexanones.

Experimental Design & Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role & Causality |

| 3-(Fluoromethyl)cyclohexan-1-one | 130.16 | 1.00 | 1.30 g | Electrophilic substrate; limiting reagent to prevent over-alkylation. |

| Primary Amine (R-NH₂) | Varies | 1.05 | 10.5 mmol | Nucleophile; slight excess drives the equilibrium toward imine formation. |

| Sodium Triacetoxyborohydride | 211.94 | 1.50 | 3.18 g | Reductant; excess ensures complete conversion of the iminium intermediate. |

| Glacial Acetic Acid | 60.05 | 1.50 | 0.86 mL | Brønsted acid; lowers pH to ~4.5 to catalyze iminium formation. |